3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Description

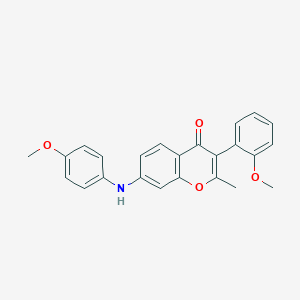

The compound 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a chromen-4-one (coumarin) derivative with a methoxy group at position 3 (2-methoxyphenyl), a 2-methyl substituent, and a 7-((4-methoxyphenyl)amino) group. This structure combines electron-donating methoxy groups and an aromatic amino moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

7-(4-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-15-23(19-6-4-5-7-21(19)28-3)24(26)20-13-10-17(14-22(20)29-15)25-16-8-11-18(27-2)12-9-16/h4-14,25H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNEDSPUKXPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl groups: This step involves the use of methoxyphenyl derivatives, which can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: It may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of key analogs:

Table 1: Substituent Variations in Chromen-4-one Derivatives

Key Observations :

- Steric Effects: Bulky substituents (e.g., benzyl(methyl)amino in Compound 10) reduce melting points (135–136°C vs. 241–246°C for piperidine/pyrrolidine analogs in ), suggesting that the target’s smaller amino group may retain higher thermal stability .

- Hydrogen Bonding: The 7-amino group in the target compound could enhance solubility and receptor binding compared to ether-linked substituents (e.g., 2-oxo-2-phenylethoxy in ) .

Key Insights :

- Antioxidant Potential: Amino-substituted compounds (e.g., ) show enhanced radical scavenging due to electron-rich aromatic systems. The target compound’s 4-methoxyphenylamino group may similarly boost activity .

- Enzyme Inhibition: Amino-ethoxy substituents (e.g., Compound 10) are effective in cholinesterase inhibition, suggesting the target’s amino group could align with this activity .

- Anticancer Activity : Derivatives with hydrophobic moieties (e.g., naphthalene in ) exhibit cytotoxicity, but the target’s methyl and methoxy groups may require optimization for potency .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Trends :

- Lipophilicity: The target’s amino group reduces LogP compared to acetylated analogs (e.g., 11a, LogP ~4.1), improving aqueous solubility .

- Stability: Amino groups are less prone to hydrolysis than acetoxy groups (), suggesting the target may exhibit better metabolic stability .

Biological Activity

The compound 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one , also known by its IUPAC name, is a derivative of chromone that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C18H18N2O3

- Molecular Weight : 306.35 g/mol

- CAS Number : 3672-47-7

The structure features a chromone backbone with methoxy and amino substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of flavonoids, including chromone derivatives. The presence of hydroxyl groups and methoxy substituents in the structure can significantly affect antibacterial activity. For instance, compounds with methoxy groups at specific positions showed varied effects against Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar properties due to its structural characteristics.

Table 1: Antimicrobial Activity of Chromone Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-(2-methoxyphenyl)-chromone | 15 | Antibacterial |

| 7-hydroxy-3-(4-methoxyphenyl)-chromone | 10 | Antifungal |

| 3-(4-methoxyphenyl)-chromone | 20 | Antiviral |

Anti-inflammatory Activity

Flavonoids have been documented to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The specific compound may exert these effects by modulating pathways involving NF-kB and COX enzymes. Research indicates that structural modifications, such as the addition of methoxy groups, can enhance anti-inflammatory potency.

Cytotoxicity and Cancer Research

The cytotoxic potential of chromone derivatives has been evaluated in various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using the MTT assay across different cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Caspase activation |

The biological activity of This compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction Pathways : It could affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Interaction with DNA : Some studies suggest that flavonoids can intercalate with DNA, affecting replication and transcription processes.

Study on Antibacterial Efficacy

A study conducted by researchers demonstrated that a series of chromone derivatives, including the compound in focus, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to evaluate efficacy, revealing a zone of inhibition comparable to standard antibiotics.

Cancer Cell Line Study

In a recent investigation into the anticancer properties of chromone derivatives, This compound was found to significantly reduce viability in MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, indicating that the compound effectively triggered programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.